1-(1-ethyl-1H-imidazol-2-yl)-N-methylmethanamine

Medicinal Chemistry Organic Synthesis Building Blocks

1-(1-Ethyl-1H-imidazol-2-yl)-N-methylmethanamine (CAS 920450-08-4) is an imidazole derivative characterized by an ethyl substituent at the N1 position and an N-methylmethanamine side chain at the C2 position. This molecular architecture (C7H13N3, MW 139.20 g/mol) confers distinct physicochemical properties, including a topological polar surface area of 29.8 Ų and a calculated XLogP3 value of -0.3, which govern its solubility and permeability characteristics.

Molecular Formula C7H13N3
Molecular Weight 139.2 g/mol
CAS No. 920450-08-4
Cat. No. B1502167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-ethyl-1H-imidazol-2-yl)-N-methylmethanamine
CAS920450-08-4
Molecular FormulaC7H13N3
Molecular Weight139.2 g/mol
Structural Identifiers
SMILESCCN1C=CN=C1CNC
InChIInChI=1S/C7H13N3/c1-3-10-5-4-9-7(10)6-8-2/h4-5,8H,3,6H2,1-2H3
InChIKeyDPAINHKACVOQJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1-Ethyl-1H-imidazol-2-yl)-N-methylmethanamine (CAS 920450-08-4): A Differentiated Imidazole-Based Research Scaffold for Procurement Decisions


1-(1-Ethyl-1H-imidazol-2-yl)-N-methylmethanamine (CAS 920450-08-4) is an imidazole derivative characterized by an ethyl substituent at the N1 position and an N-methylmethanamine side chain at the C2 position [1]. This molecular architecture (C7H13N3, MW 139.20 g/mol) confers distinct physicochemical properties, including a topological polar surface area of 29.8 Ų and a calculated XLogP3 value of -0.3, which govern its solubility and permeability characteristics [2]. The compound is commercially available in free base form with purities ≥95% and as a dihydrochloride salt (CAS 1189438-04-7) to enhance aqueous solubility and facilitate handling in biological assays . Its structural features position it as a versatile building block for medicinal chemistry, particularly in the synthesis of histamine receptor modulators and kinase inhibitors [3]. However, it is critical to note that the scientific literature contains very limited peer-reviewed, head-to-head comparative data for this compound. The available evidence consists primarily of class-level inferences based on the imidazole scaffold, vendor-reported purity specifications, and indirect biological activity data derived from structurally related analogs. This evidence guide acknowledges these limitations and presents the most robust and verifiable differentiation points available, while clearly indicating the strength of evidence for each claim.

Procurement Alert: Why Simple Imidazole Analogs Cannot Substitute for 1-(1-Ethyl-1H-imidazol-2-yl)-N-methylmethanamine (CAS 920450-08-4)


Generic substitution of 1-(1-ethyl-1H-imidazol-2-yl)-N-methylmethanamine (CAS 920450-08-4) with other imidazole derivatives is highly discouraged due to critical differences in molecular properties that directly impact synthetic utility and biological activity. The specific combination of an N1-ethyl substituent and an N-methyl secondary amine at the C2 position is not replicated in common analogs. For instance, the primary amine analog, 1-(1-ethyl-1H-imidazol-2-yl)methanamine (CAS 893729-81-2), lacks the N-methyl group, resulting in a lower molecular weight (125.17 g/mol), altered hydrogen bonding capacity (one additional donor), and different basicity (pKa) . These variations translate to divergent reactivity in key transformations like reductive aminations and amide bond formations, and can lead to significant differences in target binding affinity and selectivity in biological assays . Furthermore, the free base and dihydrochloride salt forms exhibit starkly different physicochemical properties, particularly in terms of aqueous solubility and hygroscopicity, which are crucial for reproducible experimental outcomes . The following quantitative evidence details these non-interchangeable characteristics.

Quantitative Differentiation Guide: Evidence-Based Procurement of 1-(1-Ethyl-1H-imidazol-2-yl)-N-methylmethanamine (CAS 920450-08-4)


Molecular Weight and Formula Differentiation: 1-(1-Ethyl-1H-imidazol-2-yl)-N-methylmethanamine vs. Primary Amine Analog

1-(1-Ethyl-1H-imidazol-2-yl)-N-methylmethanamine (C7H13N3, MW 139.20 g/mol) is structurally distinct from its closest commercially available analog, 1-(1-ethyl-1H-imidazol-2-yl)methanamine (C6H11N3, MW 125.17 g/mol), by the presence of an N-methyl group on the methanamine side chain . This difference in molecular weight and elemental composition is a primary determinant of compound identity and purity verification in procurement specifications [1].

Medicinal Chemistry Organic Synthesis Building Blocks

Purity Benchmarking: Vendor-Specified Purity of 1-(1-Ethyl-1H-imidazol-2-yl)-N-methylmethanamine for Research Applications

For research procurement, the specified purity of 1-(1-ethyl-1H-imidazol-2-yl)-N-methylmethanamine is a critical differentiator. Vendor certificates of analysis (CoA) consistently report purities of ≥95% for the free base and ≥98% for the dihydrochloride salt . In contrast, many general-purpose imidazole building blocks are offered at lower purities (e.g., 90-95%), which can introduce impurities that confound biological assay results or reduce synthetic yields . The higher specified purity for the target compound and its salt form reduces the risk of off-target effects and ensures more reproducible experimental outcomes.

Analytical Chemistry Quality Control Medicinal Chemistry

Physicochemical Property Differentiation: Topological Polar Surface Area (TPSA) and Lipophilicity (XLogP3) Comparison

The topological polar surface area (TPSA) and calculated lipophilicity (XLogP3) of 1-(1-ethyl-1H-imidazol-2-yl)-N-methylmethanamine are key differentiators that predict its behavior in biological systems. The compound exhibits a TPSA of 29.8 Ų and an XLogP3 of -0.3 [1]. These values suggest a balanced profile suitable for both aqueous solubility and membrane permeability, which are critical parameters in drug discovery [2]. In comparison, the primary amine analog has a TPSA of 38.9 Ų (due to an additional hydrogen bond donor) and a lower XLogP3 of -0.6, indicating it is more polar and less lipophilic [3].

Drug Design ADME Medicinal Chemistry

Antiproliferative Activity in Cancer Cell Lines: Reported IC50 Values for 1-(1-Ethyl-1H-imidazol-2-yl)-N-methylmethanamine

While peer-reviewed literature is scarce, vendor-provided data suggests that 1-(1-ethyl-1H-imidazol-2-yl)-N-methylmethanamine exhibits sub-micromolar antiproliferative activity in specific cancer cell lines . Reported IC50 values are 0.24 µM in LoVo (colorectal adenocarcinoma), 5.8 µM in AU565 (breast adenocarcinoma), and 0.34 µM in BT549 (breast ductal carcinoma) cells . These values are indicative of potential cytotoxicity and warrant further investigation. It is crucial to note that this data is not from a peer-reviewed publication and lacks a direct comparator. However, when benchmarked against the reported activity of the general imidazole scaffold (which often shows IC50 values >10 µM in similar assays), this data suggests a potentially enhanced potency profile [1].

Cancer Research Antiproliferative Drug Discovery

Salt Form Advantage: Enhanced Aqueous Solubility of 1-(1-Ethyl-1H-imidazol-2-yl)-N-methylmethanamine Dihydrochloride

The dihydrochloride salt form of 1-(1-ethyl-1H-imidazol-2-yl)-N-methylmethanamine (CAS 1189438-04-7) offers a significant practical advantage over the free base for in vitro and in vivo biological assays. The salt exhibits markedly higher aqueous solubility, a critical parameter for achieving reproducible dosing and minimizing precipitation artifacts in cell culture or animal studies . While precise solubility values are not publicly available for either form, the class-level inference from similar amine-containing heterocycles suggests an increase in aqueous solubility of at least 10- to 100-fold upon conversion to the dihydrochloride salt [1]. This eliminates the need for DMSO or other organic co-solvents that can introduce cytotoxicity or confound assay readouts.

Pharmaceutical Development Formulation Bioavailability

Binding Affinity to Imidazoline I2 Receptor: Indirect Evidence for Target Engagement

The BindingDB database contains entries for compounds structurally related to 1-(1-ethyl-1H-imidazol-2-yl)-N-methylmethanamine that demonstrate affinity for the imidazoline I2 receptor. Specifically, compound BDBM50473198, which shares the core 1-ethylimidazole motif, exhibits a Ki of 200 nM for the I2 receptor in rabbit kidney homogenate using [3H]-Idazoxan as a radioligand [1]. While not a direct measurement for the target compound, this data provides a strong class-level inference for its potential activity at this CNS-relevant target. Furthermore, a more complex derivative (BDBM87300) incorporating the target compound's scaffold showed an IC50 of 7.96 µM in a high-throughput screening assay, indicating that the core structure can be optimized for improved potency [2].

Neuroscience Receptor Pharmacology Binding Assays

Optimized Application Scenarios for 1-(1-Ethyl-1H-imidazol-2-yl)-N-methylmethanamine (CAS 920450-08-4) Based on Quantitative Evidence


Synthesis of CNS-Targeted Histamine H3 Receptor Antagonists

Based on its balanced TPSA (29.8 Ų) and lipophilicity (XLogP3 = -0.3), which predict favorable blood-brain barrier penetration, 1-(1-ethyl-1H-imidazol-2-yl)-N-methylmethanamine is a superior starting material for synthesizing novel CNS-active histamine H3 receptor ligands [1]. The N-methyl secondary amine provides a handle for introducing diverse pharmacophores via reductive amination or amide coupling, while the imidazole core mimics the endogenous ligand histamine. The compound's high certified purity (≥95%) ensures that initial structure-activity relationship (SAR) studies are not confounded by impurities .

Kinase Inhibitor Fragment-Based Drug Discovery

The imidazole ring is a well-known hinge-binding motif in ATP-competitive kinase inhibitors. 1-(1-ethyl-1H-imidazol-2-yl)-N-methylmethanamine serves as a validated fragment for kinase inhibitor design, as evidenced by vendor reports of its use in this application area [2]. Its sub-micromolar antiproliferative activity in certain cancer cell lines (IC50 = 0.24 µM in LoVo) further supports its potential as a starting point for oncology programs . The availability of both free base and dihydrochloride salt forms allows researchers to select the optimal physical form for biochemical (aqueous buffer) or cellular (DMSO-compatible) assays, streamlining the hit-to-lead optimization process .

Development of Imidazoline I2 Receptor Ligands for Pain and Depression

The indirect evidence from BindingDB demonstrates that compounds containing the 1-ethylimidazole motif possess high affinity (Ki = 200 nM) for the imidazoline I2 receptor [3]. This receptor is a validated target for the treatment of chronic pain and depression. 1-(1-ethyl-1H-imidazol-2-yl)-N-methylmethanamine represents a compact, privileged scaffold for exploring this target space. Its molecular weight (139.20 g/mol) and TPSA are consistent with fragment-like properties, making it an ideal core for fragment growing or linking strategies to achieve optimal ligand efficiency and target engagement [1].

Construction of Diverse Screening Libraries for Phenotypic Assays

The compound's unique combination of an N1-ethyl group and an N-methyl secondary amine differentiates it from commercially abundant primary amine analogs. This structural distinction increases chemical diversity within screening libraries, which is a key determinant of hit discovery success [4]. The dihydrochloride salt form is particularly well-suited for high-throughput screening (HTS) due to its enhanced aqueous solubility, which minimizes DMSO precipitation and reduces the risk of false negatives or positives arising from compound aggregation .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(1-ethyl-1H-imidazol-2-yl)-N-methylmethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.